molecular formula C10H18F3NO2S B12950323 (R)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine

(R)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine

Cat. No.: B12950323
M. Wt: 273.32 g/mol
InChI Key: DFGHWGZOYRVFCM-SECBINFHSA-N
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Description

®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a sulfonyl group and a trifluorobutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 4,4,4-trifluorobutyl sulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine can be used as a building block for the construction of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

Medicine

In medicinal chemistry, ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

The compound may find use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorobutyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(Methylsulfonyl)ethyl)pyrrolidine: Similar structure but with a methylsulfonyl group instead of a trifluorobutyl group.

    ®-2-(2-(Ethylsulfonyl)ethyl)pyrrolidine: Similar structure but with an ethylsulfonyl group instead of a trifluorobutyl group.

Uniqueness

The presence of the trifluorobutyl group in ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may offer advantages in specific applications.

Properties

Molecular Formula

C10H18F3NO2S

Molecular Weight

273.32 g/mol

IUPAC Name

(2R)-2-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]pyrrolidine

InChI

InChI=1S/C10H18F3NO2S/c11-10(12,13)5-2-7-17(15,16)8-4-9-3-1-6-14-9/h9,14H,1-8H2/t9-/m1/s1

InChI Key

DFGHWGZOYRVFCM-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)CCS(=O)(=O)CCCC(F)(F)F

Canonical SMILES

C1CC(NC1)CCS(=O)(=O)CCCC(F)(F)F

Origin of Product

United States

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